molecular formula C9H11NS B13258529 3-(Phenylthio)azetidine

3-(Phenylthio)azetidine

Cat. No.: B13258529
M. Wt: 165.26 g/mol
InChI Key: BXRNMYSXQDTKJY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenylsulfanylpropylamine with a suitable electrophile can lead to the formation of the azetidine ring . Another method involves the use of aziridines, which can be converted to azetidines through ring expansion reactions .

Industrial Production Methods

Industrial production of 3-(phenylsulfanyl)azetidine typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process . The scalability of these methods is crucial for commercial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylsulfanyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity.

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

3-phenylsulfanylazetidine

InChI

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2

InChI Key

BXRNMYSXQDTKJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SC2=CC=CC=C2

Origin of Product

United States

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